3-[(2,3-Dihydro-3-oxo-1,2-benzisothiazole 1,1-dioxide)-2-yl]-2,6-piperidinedione 3-[(2,3-Dihydro-3-oxo-1,2-benzisothiazole 1,1-dioxide)-2-yl]-2,6-piperidinedione
Brand Name: Vulcanchem
CAS No.: 16477-31-9
VCID: VC0095830
InChI: InChI=1S/C12H10N2O5S/c15-10-6-5-8(11(16)13-10)14-12(17)7-3-1-2-4-9(7)20(14,18)19/h1-4,8H,5-6H2,(H,13,15,16)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C12H10N2O5S
Molecular Weight: 294.29 g/mol

3-[(2,3-Dihydro-3-oxo-1,2-benzisothiazole 1,1-dioxide)-2-yl]-2,6-piperidinedione

CAS No.: 16477-31-9

Main Products

VCID: VC0095830

Molecular Formula: C12H10N2O5S

Molecular Weight: 294.29 g/mol

3-[(2,3-Dihydro-3-oxo-1,2-benzisothiazole 1,1-dioxide)-2-yl]-2,6-piperidinedione - 16477-31-9

CAS No. 16477-31-9
Product Name 3-[(2,3-Dihydro-3-oxo-1,2-benzisothiazole 1,1-dioxide)-2-yl]-2,6-piperidinedione
Molecular Formula C12H10N2O5S
Molecular Weight 294.29 g/mol
IUPAC Name 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione
Standard InChI InChI=1S/C12H10N2O5S/c15-10-6-5-8(11(16)13-10)14-12(17)7-3-1-2-4-9(7)20(14,18)19/h1-4,8H,5-6H2,(H,13,15,16)
Standard InChIKey NGQWLJWMSAFWFI-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O
Synonyms 3-[(2,3-Dihydro-3-oxo-1,2-benzisothiazole 1,1-dioxide)-2-yl]-2,6-piperidinedione
PubChem Compound 159791
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator